N-(4-Bromo-2-chlorophenyl)acetamide

Catalog No.
S1892747
CAS No.
3460-23-9
M.F
C8H7BrClNO
M. Wt
248.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromo-2-chlorophenyl)acetamide

Procurement managers and chemists seeking reliable dihalogenated building blocks often face oxidative degradation, low melting point (~70°C), and Pd-catalyst poisoning with 4-bromo-2-chloroaniline. N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) provides a stable crystalline solid (mp 151-152°C) with acetyl protection. • Orthogonal Br and Cl handles enable sequential cross-couplings without intermediate purification. • Acetamide group avoids N-arylation side reactions and tunes ring electronics. • Hydrolyzes to free amine for cyclization to quinazolines and indoles. In stock, ambient shipping.

CAS Number

3460-23-9

Product Name

N-(4-Bromo-2-chlorophenyl)acetamide

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5 g/mol

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl

The exact mass of the compound N-(4-Bromo-2-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(4-Bromo-2-chlorophenyl)acetamide, 4-Bromo-2-chloroacetanilide, 4'-Bromo-2'-chloroacetanilide, N-Acetyl-4-bromo-2-chloroaniline, N-(4-Bromo-2-chlorophenyl)ethanamide

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) is a highly versatile, dihalogenated acetanilide building block widely procured for pharmaceutical and agrochemical synthesis. Featuring an acetyl-protected amine and two orthogonal halogen handles (4-bromo and 2-chloro), it allows for precise, site-selective functionalization. The compound presents as a stable crystalline solid with a melting point of 151–152 °C, offering excellent shelf life and processability compared to its free amine counterpart . Its predictable reactivity profile makes it a cornerstone material for multi-step cross-coupling workflows.

Research Fit

Halogenated building block for cross-coupling reactions
Ortho-chloro / para-bromo pattern enables orthogonal reactivity
Supplied at high purity for reliable synthetic workflows

Substituting N-(4-bromo-2-chlorophenyl)acetamide with its unprotected analog, 4-bromo-2-chloroaniline, introduces severe process liabilities. The free amine is prone to oxidative degradation, has a significantly lower melting point (~70 °C) that complicates bulk crystallization, and frequently interferes with palladium-catalyzed cross-couplings by coordinating to the catalyst or undergoing competitive Buchwald-Hartwig N-arylation . The acetamide group not only circumvents these side reactions but also modulates the electronic density of the ring, ensuring clean, predictable oxidative addition at the carbon-halogen bonds without requiring mid-process protection steps.

Substitution Risk

Reactivity shiftDual halogen pattern alters polarity and electrophilic substitution vs. mono-halogenated analogs
Purification mismatchThermal and solubility profile may differ, affecting recrystallization and yield
Screening contextLipophilicity and membrane interaction may shift biological assay outcomes

Superior Thermal Stability and Crystallization Profile

N-(4-bromo-2-chlorophenyl)acetamide exhibits a melting point of 151–152 °C, which is significantly higher than that of its deprotected counterpart, 4-bromo-2-chloroaniline (67–73 °C) . This elevated melting point facilitates easier purification via crystallization and ensures superior solid-state stability during bulk storage, reducing the risk of material clumping or degradation.

Evidence DimensionMelting Point
Target Compound Data151–152 °C
Comparator Or Baseline4-bromo-2-chloroaniline (67–73 °C)
Quantified Difference~80 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point ensures reliable bulk handling, easier purification, and better shelf-stability in industrial settings.

LogP Comparison
Reported
LogP 2.44 vs 1.8
Δ≈0.64
May support membrane permeability in early drug discovery models
In silico prediction; experimental validation recommended

Site-Selective Sequential Cross-Coupling Compatibility

The presence of both a 4-bromo and a 2-chloro substituent provides a distinct thermodynamic advantage for sequential cross-coupling. Because the C-Br bond is weaker and undergoes oxidative addition to Pd(0) more rapidly than the C-Cl bond, buyers can execute a Suzuki or Heck reaction exclusively at the 4-position at lower temperatures, leaving the 2-chloro site intact for subsequent functionalization [1]. This orthogonal reactivity is impossible with mono-halogenated analogs like N-(4-bromophenyl)acetamide.

Evidence DimensionCross-coupling site selectivity
Target Compound DataHigh chemoselectivity for C-Br over C-Cl bond
Comparator Or BaselineN-(4-bromophenyl)acetamide (single coupling site)
Quantified DifferenceEnables 2 distinct, sequential C-C bond formations
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for multi-step re-halogenation by providing two differentiated reactive sites in a single procured starting material.

Melting Point
Reported
151-152°C vs. 70-71/177-181°C
Intermediate range
Facilitates recrystallization and solid handling vs. low- or high-melting analogs
Literature values; supports purification workflow selection

Prevention of Competitive N-Arylation and Catalyst Poisoning

Utilizing the acetyl-protected N-(4-bromo-2-chlorophenyl)acetamide rather than the free 4-bromo-2-chloroaniline prevents competitive N-arylation during metal-catalyzed couplings [1]. Free primary amines can coordinate to palladium catalysts or act as nucleophiles in Buchwald-Hartwig reactions, severely depressing the yield of the desired C-C coupled product. The acetamide group effectively masks the nitrogen nucleophilicity, ensuring high-fidelity transformation at the halogen sites.

Evidence DimensionChemoselectivity in Pd-catalyzed C-C coupling
Target Compound DataAcetamide group prevents N-arylation
Comparator Or Baseline4-bromo-2-chloroaniline (prone to N-arylation and Pd coordination)
Quantified DifferenceSignificant reduction in amine-driven side reactions
ConditionsPd-catalyzed coupling conditions

Secures higher yields and reduces catalyst loading requirements by preventing unwanted side reactions at the nitrogen atom.

Synthetic Yield
Head-to-head
92% vs. 10% yield
9.2-fold
Higher-yielding route supports cost-effective procurement
Preferred acetylation method over bromination pathway
Reactivity Profile
Reported
Higher polarity; lower electrophilic reactivity
Controlled reactivity enables selective transformations vs. 4-bromoacetanilide
Theoretical assessment; experimental confirmation advised
Antimicrobial Potential
Class-level
No direct MIC; inferred from haloacetanilide class
Class-level antimicrobial activity reported; direct validation needed
QSAR and structural homology suggest potential vs. Gram-positive pathogens

Precursor for Complex Quinazolines and Indoles

Following sequential carbon-carbon bond formations at the 4-bromo and 2-chloro positions, the acetamide group can be hydrolyzed to reveal the primary amine. This makes the compound an ideal starting material for cyclization into quinazolines, indoles, and other complex nitrogen-containing heterocycles critical to pharmaceutical development[1].

Development of Advanced Agrochemicals

The predictable, orthogonal reactivity of the dihalogenated ring allows agrochemical researchers to rapidly synthesize libraries of substituted acetanilides. The stability of the acetamide group under various reaction conditions ensures high throughput and reproducibility during the lead optimization phase [2].

Multi-Step Sequential Cross-Coupling Workflows

For industrial processes requiring precise, stepwise addition of different aryl or alkyl groups, N-(4-bromo-2-chlorophenyl)acetamide serves as a reliable scaffold. The distinct bond dissociation energies of the C-Br and C-Cl bonds allow for sequential Pd-catalyzed couplings without the need for intermediate purification or re-halogenation steps [3].

Application Fit

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
LogP profile (moderate bromo substitution)
Membrane permeability prediction
Recrystallization workflows
Thermal stability and crystallinity
Purification efficiency and purity
Scalable synthesis
Synthetic route efficiency
Cost and waste reduction
Antimicrobial screening
Haloacetanilide scaffold alignment
MIC determination against Gram-positive pathogens

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-Bromo-2'-chloroacetanilide

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